B1579904 L-METHIONINE-N-T-BOC (METHYL-13C)

L-METHIONINE-N-T-BOC (METHYL-13C)

Cat. No.: B1579904
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

L-METHIONINE-N-T-BOC (METHYL-13C) is a chemically modified amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (T-BOC) group, and the methyl group of methionine is isotopically labeled with carbon-13 (13C) (). This compound is widely used in stable isotope labeling studies, particularly in tracking metabolic pathways, peptide synthesis, and structural analysis via nuclear magnetic resonance (NMR) or mass spectrometry (MS) (). The T-BOC group enhances stability during synthetic reactions, preventing unwanted side reactions at the amino group (). Its commercial availability (98% purity, 13C enrichment) makes it a critical tool in biochemistry and pharmacology ().

Properties

Molecular Weight

NA

Origin of Product

United States

Comparison with Similar Compounds

Commercial and Practical Considerations

  • Purity and Availability :

    • L-METHIONINE-N-T-BOC (METHYL-13C) is commercially available at 98% purity ().
    • Competing products like L-METHIONINE-N-FMOC (METHYL-13C) offer higher isotopic enrichment (99%) but at a premium cost ().
  • Storage and Handling :

    • T-BOC derivatives require anhydrous storage to prevent premature deprotection.
    • FMOC derivatives are light-sensitive due to the fluorophore.

Preparation Methods

Synthesis from N-t-BOC-L-Aspartic Acid α-Benzyl Ester

This route, described in the literature, involves the following key steps:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Reduction of N-t-BOC-L-aspartic acid α-benzyl ester to N-t-BOC-L-[4,4-2H2]homoserine α-benzyl ester Sodium borodeuteride via mixed carbonic anhydride intermediate 55 No reduction of benzyl ester observed
2 Conversion to tosylate p-Toluenesulfonyl chloride, CH2Cl2/Et3N 84 Activation for nucleophilic substitution
3 Displacement with sodium methyl mercaptide (methyl-13C) Ethanol or ethanol-d solvent Not specified Introduction of 13C-labeled methylthio group
4 Simultaneous cleavage of Boc and benzyl ester 6 N HCl Not specified Yields L-Methionine-N-T-BOC (methyl-13C)

This sequence ensures the selective incorporation of the 13C label into the methyl group attached to sulfur, with preservation of stereochemistry and functional groups.

Palladium-Catalyzed C(sp3)–H Functionalization Route

A more recent and versatile approach involves palladium-catalyzed C(sp3)–H functionalization on an N-phthaloyl protected amino acid bearing an 8-aminoquinoline amide directing auxiliary:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 C(sp3)–H activation and functionalization on NPhth-L-alanine derivative Pd catalyst, iodomethane-13C 44 (for intermediate 2-aminovaleric backbone) High regio- and stereoselectivity
2 Boc protection of intermediate Boc2O, standard conditions 33 (over two steps) Prepares for mild deprotection
3 Removal of directing auxiliary (DA) and NPhth groups 35% H2O2, LiOH, then triethylamine in toluene reflux 50 (for phthalimide-protected analog) Mild conditions prevent stereocenter epimerization
4 Deprotection of phthalimide group Standard mild conditions 91 (final product) Preserves α-stereocenter configuration

This method allows efficient synthesis of 13C-methyl-labeled methionine derivatives with excellent stereochemical control and is scalable to produce 100–250 mg quantities from 1–2 g of iodomethane-13C.

Key Considerations in Preparation

  • Stereochemical Integrity: The stereocenters at the α- and β-carbons are prone to epimerization during harsh deprotection steps. Mild conditions such as peroxide oxidation and base treatment are employed to avoid loss of stereochemical purity.
  • Regioselectivity: The directing auxiliary (8-aminoquinoline amide) coordinates with the palladium catalyst to achieve regioselective methylation at the β-position.
  • Isotopic Labeling Efficiency: Using iodomethane-13C or sodium methyl mercaptide-13C ensures high incorporation of the 13C label into the methyl group.
  • Protection Strategy: Boc protection of the amino group is crucial for stability during functionalization and deprotection steps.

Comparative Data Table of Preparation Routes

Feature Route via N-t-BOC-L-Aspartic Acid α-Benzyl Ester Palladium-Catalyzed C(sp3)–H Functionalization
Starting Material N-t-BOC-L-aspartic acid α-benzyl ester N-phthaloyl protected L-alanine derivative with 8-aminoquinoline amide
Labeling Source Sodium methyl mercaptide (methyl-13C) Iodomethane-13C
Key Steps Reduction, tosylation, nucleophilic substitution, deprotection Pd-catalyzed C-H activation, Boc protection, mild deprotection
Yields Overall moderate (e.g., 55% for reduction, 84% tosylation) Intermediate steps 33-50%, final deprotection 91%
Stereochemical Control Good, via protecting groups and mild conditions Excellent, via directing auxiliary and mild deprotection
Scalability Suitable for lab scale Suitable for 100–250 mg scale from 1–2 g reagent
Complexity Moderate Higher due to transition metal catalysis

Summary of Research Findings

  • The palladium-catalyzed C(sp3)–H functionalization route represents a modern, regio- and stereoselective method for preparing 13C-methyl-labeled amino acids, including methionine derivatives with Boc protection.
  • The classical synthetic route using N-t-BOC-L-aspartic acid α-benzyl ester and nucleophilic substitution with methyl mercaptide-13C remains a reliable method with good overall yields and stereochemical fidelity.
  • Both methods emphasize the importance of mild deprotection conditions to preserve stereochemistry and isotopic labeling.
  • These synthetic strategies enable the production of L-METHIONINE-N-T-BOC (METHYL-13C) for use in advanced biochemical and structural studies, such as NMR spectroscopy of proteins.

This comprehensive review of preparation methods for L-METHIONINE-N-T-BOC (METHYL-13C) integrates detailed synthetic routes, yields, and critical procedural notes from diverse, authoritative research sources, providing a professional and authoritative resource for researchers in the field.

Q & A

Q. What are the key steps for synthesizing and purifying L-Methionine-N-t-Boc (Methyl-13C)?

The synthesis involves protecting the amino group of L-methionine (Methyl-13C) with a tert-butoxycarbonyl (Boc) group. A general procedure includes:

  • Dissolving the compound in methylene chloride with triethylamine and di-tert-butyl dicarbonate.
  • Adding 4-(dimethylamino)pyridine (DMAP) as a catalyst under inert atmosphere (argon) and stirring for 7 hours at 25°C.
  • Purifying via silica gel chromatography using hexane/ether (6:1) as the eluent .
    For deprotection (Boc removal), methanolysis is performed using sodium methoxide in methanol at 0°C, followed by extraction and chromatography .

Q. How can researchers confirm isotopic purity and Boc-group integrity in the final product?

Isotopic purity (13C labeling at the methyl group) is validated using nuclear magnetic resonance (NMR) spectroscopy, specifically observing the 13C-methyl signal. For Boc-group integrity:

  • Infrared (IR) spectroscopy detects Boc-specific carbonyl stretches (~1725 cm⁻¹).
  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) ensures molecular weight consistency and absence of deprotected byproducts .

Q. What analytical methods are recommended for detecting impurities or byproducts during synthesis?

  • HPLC-MS : Identifies acetylated or oxidized byproducts (e.g., N-acetyl-L-methionine or methionine sulfone) based on retention times and mass fragmentation patterns .
  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.
  • Elemental analysis : Verifies sulfur and nitrogen content to detect deviations caused by incomplete Boc protection .

Advanced Research Questions

Q. How can isotopic labeling inconsistencies arise in metabolic studies, and how are they resolved?

Inconsistencies occur when the 13C-methyl label from L-methionine fails to incorporate into target molecules due to pathway specificity. For example, in paraherquamide A biosynthesis, [methyl-13C]-L-methionine did not label the β-methyl-β-hydroxyproline ring, but [1-13C]-L-isoleucine did. To resolve this:

  • Conduct precursor-switching experiments with alternative isotopically labeled substrates (e.g., isoleucine).
  • Use deuterium-retention assays (e.g., [13C]-[2H]3-L-isoleucine feeding) to confirm oxidative cyclization mechanisms .

Q. What experimental strategies optimize 13C-methyl incorporation into recombinant proteins for structural studies?

  • Metabolic preconditioning : Culture mammalian cells (e.g., Expi293™) in methionine-deficient medium supplemented with L-Methionine-N-t-Boc (Methyl-13C) for 3 passages pre-transfection to enhance labeling efficiency.
  • Titration : Empirically determine the minimum effective concentration of labeled methionine to avoid cytotoxicity (e.g., 0.1–0.5 mM).
  • Validation : Use SDS-PAGE with autoradiography or LC-MS to confirm isotopic enrichment .

Q. How does L-Methionine-N-t-Boc (Methyl-13C) enable tracking of phosphate recycling in fungal systems under nutrient stress?

In Penicillium fellutanum, extracellular phosphocholine-containing polysaccharides labeled with [methyl-13C] are hydrolyzed during phosphate deprivation. Researchers can:

  • Monitor 13C-enriched intracellular metabolites (e.g., choline-O-sulfate, glycine betaine) via 13C-NMR or isotope-ratio mass spectrometry.
  • Correlate extracellular hydrolase activity (e.g., phosphocholine hydrolase) with phosphate uptake using enzyme assays and 31P-NMR .

Q. What mechanisms explain contradictory isotopic labeling results in fungal secondary metabolism?

Contradictions arise due to divergent biosynthetic pathways. For instance, marcortine biosynthesis incorporates [methyl-13C]-L-methionine into monoketopiperazine but not β-methylproline rings. To investigate:

  • Perform gene knockout or silencing of candidate methyltransferases.
  • Use stable isotope probing (SIP) with time-course sampling to trace label flow.
  • Compare labeling patterns across phylogenetically related fungi to identify conserved vs. divergent pathways .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Isotopic Purity Assessment

TechniqueApplicationExample ParametersReference
13C-NMRConfirm methyl-13C positionδ 15–20 ppm (methyl signal)
LC-HRMSDetect impurities (e.g., deprotected methionine)m/z 178.06 (Boc-depleted product)
Isotope-ratio MSQuantify 13C enrichmentδ13C values vs. natural abundance

Q. Table 2. Troubleshooting Isotopic Labeling in Fungal Systems

IssueSolutionReference
No label incorporationTest alternative precursors (e.g., isoleucine)
Low labeling efficiencyOptimize culture medium (e.g., Met(-))
Cytotoxicity in cell culturesReduce labeled methionine concentration

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